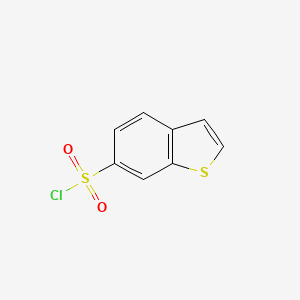

benzothiophene-6-sulfonyl chloride

Description

Properties

IUPAC Name |

1-benzothiophene-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFFTKZMMZJDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Sulfonation : Benzothiophene undergoes electrophilic substitution at the 6-position using concentrated sulfuric acid or oleum to yield benzothiophene-6-sulfonic acid.

-

Chlorination : The sulfonic acid group (-SO₃H) is converted to sulfonyl chloride (-SO₂Cl) via reaction with SOCl₂ or PCl₅:

Optimization Parameters

Table 1: Chlorination Agents and Performance

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 80 | 6 | 82 | 98 |

| PCl₅ | 100 | 4 | 78 | 95 |

Chlorosulfonation of Benzothiophene

Chlorosulfonation integrates sulfonation and chlorination into a single step using chlorosulfonic acid (HSO₃Cl) . This method is favored industrially for scalability.

Reaction Pathway

Benzothiophene reacts with excess HSO₃Cl at controlled temperatures:

Key Advantages

Table 2: Industrial Chlorosulfonation Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–45°C |

| HSO₃Cl Equivalents | 1.5–2.0 |

| Catalyst (Na₂SO₄) | 5–10 wt% |

| Reaction Time | 2–4 h |

Multi-Step Synthesis via Diazotization and Chlorination

A patent-derived method (CN102108069B) involves diazotization and chlorination, originally developed for benzothiazole analogs but adaptable to benzothiophene systems.

Procedure

-

Diazotization : Benzothiophene-6-amine is treated with NaNO₂ and HCl to form a diazonium salt.

-

Chlorination : The diazonium salt reacts with SO₂ and Cl₂ in the presence of CuSO₄:

Challenges

Table 3: Multi-Step Method Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Diazotization | 0–10°C, HCl/NaNO₂ | 85 |

| Chlorination | 45–50°C, CuSO₄ catalyst | 65 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Chlorosulfonation (HSO₃Cl) : Highest yield (90–99%) and suitability for industrial production.

-

Direct Chlorination (SOCl₂) : Preferred for small-scale synthesis due to simpler setup.

-

Multi-Step Synthesis : Limited to specialized applications requiring functional group compatibility.

Emerging Techniques and Innovations

Recent advancements focus on green chemistry approaches:

Chemical Reactions Analysis

Types of Reactions: benzothiophene-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Thiols: Produced through reduction reactions.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

- Benzothiophene-6-sulfonyl chloride is primarily used as a reagent to introduce sulfonyl chloride groups into organic molecules. This reactivity is crucial for synthesizing sulfonamide derivatives, which are valuable in medicinal chemistry.

Heterocyclic Compound Synthesis

- It plays a vital role in the synthesis of various heterocyclic compounds. The introduction of the sulfonyl chloride group facilitates further chemical transformations, allowing for the creation of complex molecular architectures .

Biological Applications

Modification of Biomolecules

- In biological research, this compound is employed to modify proteins and peptides. This modification is essential for studying the structure and function of biomolecules, particularly in understanding enzyme mechanisms and protein interactions.

Antimicrobial Activity

- Research has demonstrated that derivatives of benzothiophene exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 128 µg/mL.

Medicinal Chemistry

Pharmaceutical Intermediates

- This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anticancer agents and antimicrobial drugs .

Anticancer Properties

- Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways essential for tumor growth. For example, one derivative demonstrated an IC₅₀ value of 0.29 µM against cancer cells overexpressing phosphoglycerate dehydrogenase (PHGDH) .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Reagent for sulfonyl chloride introduction | Key in synthesizing sulfonamide derivatives |

| Biological Research | Modification of proteins/peptides | Enhances understanding of biomolecular functions |

| Medicinal Chemistry | Pharmaceutical intermediates | Investigated for anticancer and antimicrobial properties |

| Industrial Chemistry | Production of dyes and specialty chemicals | Valuable in creating complex molecular structures |

Case Study 1: Anticancer Activity

A study explored the anticancer potential of benzothiophene derivatives against various cancer cell lines. The results indicated that modifications to the benzothiophene structure significantly enhanced cytotoxicity, with some derivatives exhibiting activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzothiophene derivatives highlighted their effectiveness against multiple bacterial strains. The study reported that specific modifications led to increased potency against resistant strains, showcasing the compound's potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming sulfonamide bonds, which are crucial in many biological and chemical processes .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity through the formation of covalent bonds. This interaction can inhibit or enhance the function of specific molecular targets, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of benzothiophene-6-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides:

Structural Analogues

Reactivity and Stability

- Electrophilicity : this compound likely exhibits higher electrophilicity than benzenesulfonyl chloride due to the electron-withdrawing thiophene ring, enhancing its reactivity in nucleophilic substitutions .

- Thermal Stability : Benzenesulfonyl chloride decomposes upon heating, releasing toxic gases (e.g., SO₂, HCl), a hazard shared by benzothiophene derivatives . Benzothiazole analogs may show greater thermal stability due to aromatic heterocyclic rigidity .

Research Findings and Data Gaps

- Synthetic Utility : Benzothiazole-6-sulfonyl chloride (CAS: 181124-40-3) is commercially available at 100% purity, suggesting similar feasibility for benzothiophene analogs .

- Toxicity Data: Limited information exists for benzothiophene derivatives, unlike benzenesulfonyl chloride, which has well-documented hazards (e.g., skin/eye irritation, respiratory risks) .

Biological Activity

Benzothiophene-6-sulfonyl chloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

This compound features a sulfonyl chloride functional group, making it highly electrophilic and reactive towards nucleophiles. This reactivity facilitates the formation of covalent bonds with biomolecules, such as proteins and enzymes, which can modify their activity. The compound is primarily utilized in the synthesis of sulfonamides and other derivatives that possess significant biological activities.

Mechanisms of Action:

- Nucleophilic Attack: The sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of sulfonamide bonds that are crucial for various biological processes.

- Modification of Biomolecules: It can interact with amino groups in proteins and peptides, altering their structure and function through stable linkages.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, including strains like Staphylococcus aureus at concentrations as low as 19 parts per million .

Anticancer Activity

Benzothiophene derivatives have been evaluated for their anticancer properties across various cancer cell lines. Notable findings include:

- Cytotoxicity: Compounds derived from this compound demonstrated potent cytotoxic effects against lung cancer cell lines (e.g., A549) with GI50 values ranging from 17.9 to 52.3 nM .

- Mechanistic Insights: The mechanism involves interactions with tubulin, leading to mitotic disruption and apoptosis in cancer cells. This was evidenced by immunofluorescence studies showing altered tubulin patterns following treatment .

Case Studies and Research Findings

Applications in Drug Development

The unique chemical properties of this compound make it a valuable scaffold for drug development:

- Pharmaceuticals: It serves as an intermediate in the synthesis of novel drugs with anti-inflammatory and anticancer properties.

- Bioconjugates: The compound is also utilized in modifying biomolecules for the study of their structure-function relationships, enhancing our understanding of various biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzothiophene-6-sulfonyl chloride, and how are reaction conditions optimized?

- Methodology : Benzothiophene derivatives are typically synthesized via sulfonation followed by chlorination. For example, analogous sulfonyl chlorides (e.g., benzenesulfonyl chloride) are synthesized using chlorinating agents like SOCl₂ or PCl₅ under anhydrous conditions . Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to SOCl₂) and temperature (60–80°C). Monitoring reaction progress via TLC or in-situ FTIR can help identify intermediates and byproducts. Post-synthesis purification is achieved through recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in approved hazardous waste containers .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Melting Point : Confirm purity using differential scanning calorimetry (DSC) or capillary methods (mp 75–76°C for analogous compounds) .

- Spectroscopy : Use H/C NMR to verify sulfonyl chloride substitution patterns (e.g., deshielded peaks at δ 7.5–8.5 ppm for aromatic protons). FTIR can identify S=O stretches (~1370 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., C₈H₅ClO₂S₂, exact mass 232.71 g/mol) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Isotopic Labeling : Use S-labeled analogs to distinguish sulfonyl chloride signals from aromatic protons .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substitution patterns .

Q. What strategies mitigate side reactions during sulfonation-chlorination of benzothiophene?

- Methodology :

- Catalyst Selection : Use Lewis acids like AlCl₃ to enhance regioselectivity, minimizing polysubstitution .

- Solvent Optimization : Anhydrous dichloromethane or THF reduces hydrolysis of sulfonyl chloride intermediates.

- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) slow competing hydrolysis or oxidation pathways .

Q. How can computational modeling predict reactivity and stability of this compound in aqueous environments?

- Methodology :

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in explicit solvent models (e.g., water/THF mixtures).

- DFT Calculations : Compute activation energies for nucleophilic attack at the sulfonyl chloride group, guiding pH stability profiles .

Contradiction Analysis & Experimental Design

Q. Why do reported melting points for this compound vary across studies?

- Methodology : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize purification (e.g., recrystallization from ethyl acetate/hexane) and validate purity via HPLC (≥97% purity threshold) .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

- Methodology :

- Heat Transfer Analysis : Use jacketed reactors to maintain consistent temperature during exothermic chlorination steps.

- Byproduct Profiling : GC-MS identifies side products (e.g., disulfonyl chlorides) formed due to poor mixing at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.